molecular formula C20H29NO3 B10860279 (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate

(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate

Cat. No.: B10860279
M. Wt: 331.4 g/mol
InChI Key: ANNPRBHGSWBYLD-UHFFFAOYSA-N
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Description

(9-Propan-2-yl-9-azabicyclo[331]nonan-3-yl) 3-hydroxy-2-phenylpropanoate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate typically involves multiple steps. One common method includes the reaction of 9-azabicyclo[3.3.1]nonane with 3-hydroxy-2-phenylpropanoic acid under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting neurological disorders or other medical conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers or advanced materials.

Mechanism of Action

The mechanism of action of (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate: shares similarities with other bicyclic compounds such as tropane alkaloids and certain synthetic analogs.

    Tropane Alkaloids: These compounds, like atropine and scopolamine, have similar bicyclic structures and are known for their pharmacological effects.

Uniqueness

What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C20H29NO3/c1-14(2)21-16-9-6-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-4-3-5-8-15/h3-5,7-8,14,16-19,22H,6,9-13H2,1-2H3

InChI Key

ANNPRBHGSWBYLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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